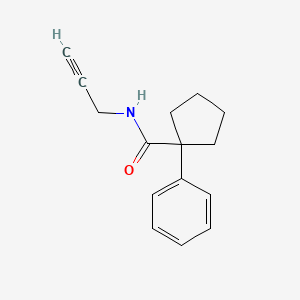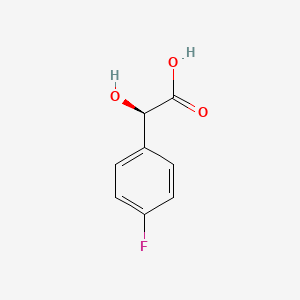
(r)-4-Fluoromandelic acid
描述
®-4-Fluoromandelic acid: is a chiral compound with the molecular formula C8H7FO3. It is an important intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals. The presence of a fluorine atom in the aromatic ring enhances its chemical properties, making it a valuable compound for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions:
Asymmetric Synthesis: One common method for preparing ®-4-Fluoromandelic acid involves the asymmetric synthesis using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric purity.
Resolution of Racemic Mixtures: Another approach is the resolution of racemic 4-Fluoromandelic acid using chiral resolving agents. This method separates the racemic mixture into its enantiomers, yielding ®-4-Fluoromandelic acid.
Industrial Production Methods: Industrial production often involves the use of large-scale asymmetric synthesis or resolution techniques. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: ®-4-Fluoromandelic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of ®-4-Fluoromandelic acid can yield alcohols or other reduced derivatives.
Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Formation of 4-Fluorobenzaldehyde or 4-Fluorobenzoic acid.
Reduction: Formation of 4-Fluorophenylethanol.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
Chemistry: ®-4-Fluoromandelic acid is used as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable for the preparation of enantiomerically pure compounds.
Biology: In biological research, ®-4-Fluoromandelic acid is used as a probe to study enzyme mechanisms and interactions. Its fluorine atom can be detected using various spectroscopic techniques, aiding in the investigation of biological processes.
Medicine: The compound is explored for its potential therapeutic applications. It serves as an intermediate in the synthesis of pharmaceutical agents, including drugs with anti-inflammatory and analgesic properties.
Industry: In the agrochemical industry, ®-4-Fluoromandelic acid is used in the synthesis of herbicides and pesticides. Its unique chemical properties enhance the efficacy and stability of these products.
作用机制
The mechanism of action of ®-4-Fluoromandelic acid involves its interaction with specific molecular targets. The fluorine atom in the aromatic ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Mandelic Acid: A non-fluorinated analog with similar structural features but different chemical properties.
4-Chloromandelic Acid: A compound with a chlorine atom instead of fluorine, exhibiting different reactivity and applications.
4-Bromomandelic Acid: Another halogenated analog with a bromine atom, used in similar research and industrial applications.
Uniqueness: ®-4-Fluoromandelic acid’s uniqueness lies in the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in the development of pharmaceuticals and agrochemicals.
属性
IUPAC Name |
(2R)-2-(4-fluorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCMOQXHIDWDDJ-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32222-45-0 | |
| Record name | (R)-4-Fluoromandelic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2,6-difluorobenzamide](/img/structure/B2984475.png)

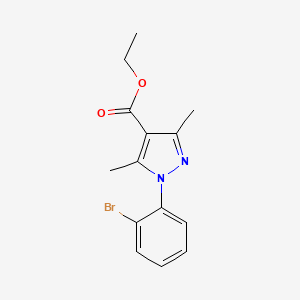
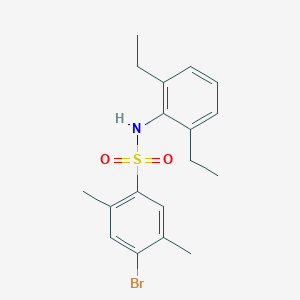

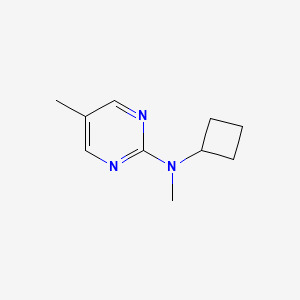
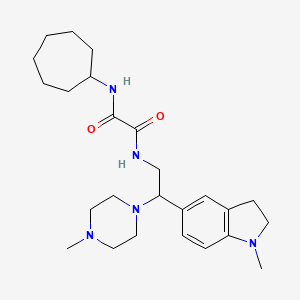
![4-(N,N-diallylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2984485.png)
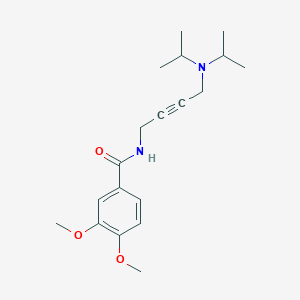
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2984489.png)
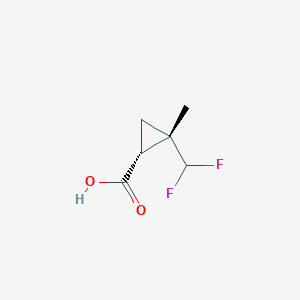
![4-butyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2984491.png)
